molecular formula C7H7BrClF2N B6216749 1-(5-bromo-2,4-difluorophenyl)methanamine hydrochloride CAS No. 2742659-77-2

1-(5-bromo-2,4-difluorophenyl)methanamine hydrochloride

Cat. No.: B6216749
CAS No.: 2742659-77-2
M. Wt: 258.49 g/mol
InChI Key: CWVHGFFFYYWZBU-UHFFFAOYSA-N
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Description

1-(5-bromo-2,4-difluorophenyl)methanamine hydrochloride is an aromatic amine compound with a bromine and two fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2,4-difluorophenyl)methanamine hydrochloride typically involves the bromination and fluorination of a benzene ring followed by the introduction of an amine group. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and pressures to ensure selective substitution on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2,4-difluorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The bromine and fluorine atoms can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

1-(5-bromo-2,4-difluorophenyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2,4-difluorophenyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromo-2,5-difluorophenyl)methanamine hydrochloride
  • 1-(4-bromo-2,6-difluorophenyl)methanamine hydrochloride
  • 1-(4-bromo-3-fluorophenyl)methanamine hydrochloride

Uniqueness

1-(5-bromo-2,4-difluorophenyl)methanamine hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. This unique structure can lead to different interactions with molecular targets compared to similar compounds.

Properties

CAS No.

2742659-77-2

Molecular Formula

C7H7BrClF2N

Molecular Weight

258.49 g/mol

IUPAC Name

(5-bromo-2,4-difluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H6BrF2N.ClH/c8-5-1-4(3-11)6(9)2-7(5)10;/h1-2H,3,11H2;1H

InChI Key

CWVHGFFFYYWZBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)F)F)CN.Cl

Purity

95

Origin of Product

United States

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